3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one
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Overview
Description
3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one: is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of a chloromethyl group and a fluorine atom in the structure of this compound enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-fluoro-1,2-dihydroquinolin-2-one with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones, potentially enhancing its biological activity.
Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different chemical and biological properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
Chemistry: In chemistry, 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound has potential applications in biological research due to its structural similarity to biologically active quinolines. It can be used in studies to investigate the mechanisms of action of quinoline-based drugs and to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as an antimalarial, antibacterial, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable starting material for the production of various drugs.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antibacterial or anticancer effects.
Comparison with Similar Compounds
3-(chloromethyl)-1,2-dihydroquinolin-2-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-fluoro-1,2-dihydroquinolin-2-one:
3-(bromomethyl)-7-fluoro-1,2-dihydroquinolin-2-one: Similar structure but with a bromine atom instead of chlorine, which may alter its chemical properties.
Uniqueness: The presence of both the chloromethyl group and the fluorine atom in 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one makes it unique compared to its analogs. These functional groups enhance its reactivity and potential biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(chloromethyl)-7-fluoro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-7-3-6-1-2-8(12)4-9(6)13-10(7)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEGKNQJIHNAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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